molecular formula C16H10BrNO2 B15045015 (Z)-4-Benzylidene-2-(2-bromophenyl)oxazol-5(4H)-one

(Z)-4-Benzylidene-2-(2-bromophenyl)oxazol-5(4H)-one

Cat. No.: B15045015
M. Wt: 328.16 g/mol
InChI Key: LJDTVODLOJLOOW-UVTDQMKNSA-N
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Description

(Z)-4-Benzylidene-2-(2-bromophenyl)oxazol-5(4H)-one is a specialist unsaturated azlactone belonging to the oxazol-5(4H)-one class, a scaffold recognized as a privileged structure in medicinal chemistry and organic synthesis . This compound is presented as a high-purity chemical tool for research applications. The 4-benzylidene-oxazol-5(4H)-one core is a versatile synthetic intermediate due to its multiple reactive sites, acting as an excellent Michael acceptor and being susceptible to nucleophilic ring-opening and cycloaddition reactions, facilitating the construction of complex molecules such as unnatural amino acids and pseudo-peptides . In pharmacological research, derivatives of this class have demonstrated significant and diverse biological activities. They have shown promising analgesic (pain-relieving) potential in standard preclinical models like the writhing test, with some analogues exhibiting low acute oral toxicity and no observed histopathological damage in animal studies . Furthermore, recent research in 2025 highlights the application of similar azlactones in the synthesis of novel pseudo-peptide enamides with anti-cancer properties , which have displayed selective cytotoxicity against cancer cells, such as in hepatocarcinoma models . The incorporation of the 2-bromophenyl substituent in this particular derivative offers a distinct handle for further synthetic modification, for instance, via metal-catalyzed cross-coupling reactions, making it a valuable building block for developing a focused library of compounds for structure-activity relationship (SAR) studies. Researchers can leverage this compound to explore new therapeutic agents for pain management and oncology, as well as to develop novel synthetic methodologies. This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C16H10BrNO2

Molecular Weight

328.16 g/mol

IUPAC Name

(4Z)-4-benzylidene-2-(2-bromophenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C16H10BrNO2/c17-13-9-5-4-8-12(13)15-18-14(16(19)20-15)10-11-6-2-1-3-7-11/h1-10H/b14-10-

InChI Key

LJDTVODLOJLOOW-UVTDQMKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3Br

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-4-Benzylidene-2-(2-bromophenyl)oxazol-5(4H)-one typically involves the condensation of 2-(2-bromophenyl)oxazol-5(4H)-one with benzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene group, leading to the formation of benzylidene oxide derivatives.

    Reduction: Reduction of the oxazol-5(4H)-one ring can yield various reduced forms, depending on the reducing agent used.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products:

    Oxidation: Benzylidene oxide derivatives.

    Reduction: Reduced oxazol-5(4H)-one derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry: (Z)-4-Benzylidene-2-(2-bromophenyl)oxazol-5(4H)-one is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-4-Benzylidene-2-(2-bromophenyl)oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylidene group can participate in π-π interactions, while the oxazol-5(4H)-one ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Analogs :

  • Compound 3b : (Z)-2-[(E)-4-hydroxy-3-methoxystyryl]-4-[(E)-3-phenylallylidene]oxazol-5(4H)-one (styryl and methoxy groups) .
  • Compound 6a : (2S,3R)-3-(4-chlorophenyl)oxiran-2-yl)oxazol-5(4H)-one (epoxide substituent) .
  • PA1-PA14 : 4-(Substituted benzylidene)-2-(pyrazin-2-yl)oxazol-5(4H)-ones (pyrazine substituent) .

Table 1: Substituent Effects on Key Properties

Compound R₁ (Position 4) R₂ (Position 2) Notable Properties References
Target Compound Benzylidene (Z) 2-Bromophenyl High steric demand, electron-withdrawing
E1 Benzylidene Phenyl Baseline antioxidant activity
3b 3-Phenylallylidene 4-Hydroxy-3-methoxystyryl P-glycoprotein inhibition
6a 4-Chlorophenyl Oxiran-2-yl Anti-tumor activity (A549 cells)
PA1 4-Nitrobenzylidene Pyrazin-2-yl Antimicrobial potential
Antioxidant Activity

In a study evaluating 10 oxazolone derivatives (E1–E10), compounds with electron-withdrawing groups (e.g., nitro, bromo) showed enhanced antioxidant activity compared to electron-donating groups (e.g., methoxy). The target compound’s bromine substituent likely improves radical scavenging efficiency due to its electron-withdrawing nature .

Acetylcholinesterase (AChE) Inhibition

(Z)-4-Benzylidene oxazolones with styryl groups (e.g., compound 1 in ) demonstrated potent AChE inhibition (IC₅₀ = 12–45 µM). The bromo substituent in the target compound may enhance binding affinity to AChE’s peripheral anionic site through hydrophobic interactions .

Anti-Tumor Activity

Epoxide-containing analogs (e.g., 6a) exhibited significant cytotoxicity against A549 lung cancer cells (IC₅₀ = 8.2 µM) .

Antimicrobial Activity

4-Benzylidene oxazolones with pyrazine (PA1–PA14) or dihydroisoquinoline substituents showed broad-spectrum antimicrobial activity . The bromo group’s electronegativity may disrupt microbial membrane integrity, though specific data for the target compound is lacking.

Corrosion Inhibition

(Z)-4-Benzylidene-2-substituted oxazolones with electron-withdrawing groups (e.g., nitro, bromo) demonstrated superior corrosion inhibition for carbon steel in acidic media (efficiency >85%) compared to methyl or methoxy analogs .

2.3. Physicochemical Properties

Table 2: Physical Data Comparison

Compound Melting Point (°C) Yield (%) Solubility References
Target Compound Not reported ~70–83* Ethanol, DMSO
3a 150–151 83 DMSO
6a Not reported 48–53 Dichloromethane
Z-3ag Not reported 53 Ethyl acetate/hexane

*Estimated based on similar syntheses .

Biological Activity

(Z)-4-Benzylidene-2-(2-bromophenyl)oxazol-5(4H)-one is a heterocyclic compound that has attracted significant attention in recent years due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicine and industry.

Chemical Structure and Synthesis

The compound belongs to the oxazolone family, characterized by a benzylidene group attached to an oxazolone ring. The synthesis typically involves the condensation of 2-bromobenzaldehyde with an appropriate oxazolone precursor under basic conditions. The general reaction can be summarized as follows:

Benzaldehyde+OxazoloneBase Z 4 Benzylidene 2 2 bromophenyl oxazol 5 4H one\text{Benzaldehyde}+\text{Oxazolone}\xrightarrow{\text{Base}}\text{ Z 4 Benzylidene 2 2 bromophenyl oxazol 5 4H one}

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens, including both Gram-positive and Gram-negative bacteria. Notably, it has shown bactericidal effects, inhibiting the growth of strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus12 mg/ml15 mg/ml
Escherichia coli13 mg/ml14 mg/ml
Pseudomonas aeruginosa12.5 mg/ml13 mg/ml
Candida albicans14 mg/ml32 mg/ml

The compound also inhibits biofilm formation, which is critical in preventing chronic infections. It has been observed to reduce the expression of the icaA gene , which is associated with biofilm production in S. aureus .

Cytotoxic Activity

In addition to its antimicrobial properties, this compound exhibits cytotoxic effects on cancer cell lines, particularly MCF-7 cells. At concentrations ranging from 0.01 to 1 mg/ml, it significantly decreased cell viability, indicating potential as an anticancer agent .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancer cells. The benzylidene moiety facilitates binding through both covalent and non-covalent interactions, leading to inhibition of essential enzymes or receptors involved in cell proliferation and survival.

Case Studies

  • Antimicrobial Study : A study conducted by Mortazavi et al. demonstrated that this compound exhibited significant antimicrobial activity against clinical strains resistant to conventional antibiotics . The study provided evidence for its potential use as a new therapeutic agent.
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of the compound on MCF-7 breast cancer cells, revealing a dose-dependent decrease in viability, which suggests further exploration for anticancer applications .

Q & A

Q. What are the common synthetic routes for preparing (Z)-4-benzylidene-2-(2-bromophenyl)oxazol-5(4H)-one derivatives?

The compound is typically synthesized via cyclo-condensation reactions. For example, 2-(4-(4-bromophenylsulfonyl)benzamido)-acetic acid reacts with substituted benzaldehydes (e.g., 2-bromobenzaldehyde) in the presence of acetic anhydride and sodium acetate to form the oxazol-5(4H)-one core . Alternative methods include using L-proline as a catalyst under microwave irradiation for greener synthesis, reducing metal contamination .

Q. How can the stereochemical configuration (Z/E) of the benzylidene group be confirmed?

X-ray crystallography is the gold standard for determining stereochemistry. For instance, single-crystal studies on similar oxazol-5(4H)-one derivatives (e.g., (4Z)-4-benzylidene-2-phenyl analogs) confirmed the Z-configuration via bond angle and torsion angle analysis . NMR spectroscopy (e.g., coupling constants in 1^1H and 13^13C spectra) also supports stereochemical assignments .

Q. What analytical techniques are critical for characterizing oxazol-5(4H)-one derivatives?

Key techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry (e.g., δ 7.78–7.86 ppm for aromatic protons in DMSO-d6) .
  • IR : Peaks at ~1775 cm1^{-1} (C=O stretching) and ~1639 cm1^{-1} (C=N/C=C) .
  • LC-MS : To verify molecular weight and purity (e.g., m/z 301.9 [M+H]+^+) .

Advanced Research Questions

Q. How can molecular docking predict the biological activity of this compound derivatives?

Docking studies against targets like COX-1/2 and TRP channels (e.g., TRPA1, TRPV1) evaluate binding affinities. For example, oxazol-5(4H)-ones may bind to COX-2 (PDB:3LN1) via hydrophobic interactions with residues like Val523 and Arg513, correlating with anti-inflammatory activity. Validation involves superimposing docked ligands with co-crystallized inhibitors (RMSD < 2.0 Å) .

Q. What strategies mitigate amino acid racemization during peptide synthesis involving oxazol-5(4H)-one intermediates?

Racemization occurs when Fmoc-protected amino acids form oxazol-5(4H)-one intermediates during activation. Mitigation strategies include:

  • Using low-basicity coupling agents (e.g., COMU instead of HATU).
  • Shortening reaction times and avoiding excess base.
  • Incorporating additives like HOAt to suppress oxazolone formation .

Q. How do structural modifications (e.g., bromine substitution) influence biological activity?

Bromine at the 2-phenyl position enhances antibacterial activity due to increased lipophilicity and halogen bonding. For example, brominated analogs showed higher inhibition against S. aureus (MIC = 8 µg/mL) compared to non-halogenated derivatives . SAR studies suggest electron-withdrawing groups improve COX-2 selectivity by stabilizing π-π interactions .

Q. What experimental approaches resolve contradictions in reported biological data for oxazol-5(4H)-ones?

Discrepancies in activity (e.g., COX-1 vs. COX-2 inhibition) arise from assay conditions (e.g., enzyme source, substrate concentration). Solutions include:

  • Standardizing assays using recombinant isoforms (e.g., human COX-2 expressed in HEK293 cells).
  • Validating results with orthogonal methods (e.g., ELISA for PGE2_2 quantification) .

Q. How can green chemistry principles optimize oxazol-5(4H)-one synthesis?

Microwave-assisted synthesis with eggshell powder (rich in CaO) as a catalyst reduces reaction time (15–20 min vs. 24 h) and improves yields (>80%). This method avoids toxic solvents and simplifies purification .

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